1-(4-chlorophenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpiperidinylsulfonyl group, and a dihydropyridazine carboxamide moiety.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the chlorophenyl and methylpiperidinylsulfonyl intermediates, which are then coupled with the dihydropyridazine carboxamide moiety under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(4-chlorophenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4-chlorophenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific structural features and functional groups. Similar compounds include:
- 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides
- 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazole-1-yl-methyl)pentane-3-ol These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties .
Properties
Molecular Formula |
C23H23ClN4O4S |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C23H23ClN4O4S/c1-16-3-2-13-27(15-16)33(31,32)20-10-6-18(7-11-20)25-23(30)22-21(29)12-14-28(26-22)19-8-4-17(24)5-9-19/h4-12,14,16H,2-3,13,15H2,1H3,(H,25,30) |
InChI Key |
HLJDBCPMLJOHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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